molecular formula C11H12N2O B1532256 (5-Methyl-3-phenylpyrazol-1-yl)methanol CAS No. 369401-86-5

(5-Methyl-3-phenylpyrazol-1-yl)methanol

Cat. No.: B1532256
CAS No.: 369401-86-5
M. Wt: 188.23 g/mol
InChI Key: QIMBQQYNEGCAQU-UHFFFAOYSA-N
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Description

(5-Methyl-3-phenylpyrazol-1-yl)methanol is a functionalized pyrazole derivative of significant interest in medicinal and coordination chemistry. The pyrazole core is a privileged scaffold in drug discovery, featured in numerous therapeutic agents due to its wide range of pharmacological activities . This specific compound, with a methanol group at the N1 position and a phenyl ring at the C3 position, is a valuable building block for the synthesis of more complex molecules and ligands. Research Applications and Value: The primary research value of this compound lies in its potential as a precursor for hemilabile ligands. Similar pyrazole-propanamide derivatives have been designed to create ligands with specific stereochemical properties for binding to metal-binding sites, forming complexes with applications in catalysis and materials science . The hydroxymethyl group on the pyrazole nitrogen can be further functionalized, allowing researchers to tether this heterocycle to other molecular scaffolds, polymers, or solid supports. Pyrazole derivatives are extensively studied for their diverse biological activities. The 5-methyl-3-phenyl substitution pattern is a common motif in pharmacological research . The broader class of pyrazole compounds has been reported to exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, making them a central structure in the development of new bioactive molecules . Handling and Storage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for specific handling information. As a general precaution with similar compounds, personal protective equipment should be worn, and exposure to eyes and skin should be avoided .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-3-phenylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-11(12-13(9)8-14)10-5-3-2-4-6-10/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBQQYNEGCAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 3 Phenylpyrazol 1 Yl Methanol and Its Precursors

Historical Development of Pyrazole (B372694) Synthesis Relevant to N1-Functionalized Derivatives

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first discovered and named this class of compounds. wikipedia.orgmdpi.com Knorr's pioneering work involved the reaction of a β-diketone with a hydrazine (B178648) derivative, a fundamental reaction that remains a cornerstone of pyrazole synthesis today. mdpi.comnih.gov Another classical method was developed by Hans von Pechmann in 1898, who synthesized the parent pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

Over the decades, these initial discoveries have been expanded into a vast array of synthetic methods. mdpi.comnih.gov The development of techniques to control the substitution pattern on the pyrazole ring has been a significant area of research. For N1-functionalized pyrazoles, such as the title compound, the most relevant historical methods are those that allow for the predictable introduction of substituents onto the nitrogen atoms of a pre-formed pyrazole ring or control the cyclization to favor a specific N-substituted isomer. The ability to create N-unsubstituted pyrazoles through methods like the Knorr synthesis was a critical step, as it provided the necessary substrate for subsequent N-functionalization. dergipark.org.tr

Classical and Modern Approaches to Constructing the 5-Methyl-3-phenylpyrazole Core

The central precursor for the title compound is the 5-methyl-3-phenylpyrazole heterocycle. Its construction is most classically achieved via the Knorr pyrazole synthesis. researchgate.netjk-sci.com This method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. youtube.com

For the synthesis of 5-methyl-3-phenylpyrazole, the specific reactants are 1-phenylbutane-1,3-dione (commonly known as benzoylacetone) and hydrazine hydrate (B1144303). The reaction proceeds through the formation of an imine at one carbonyl group, followed by an intramolecular attack from the second hydrazine nitrogen onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles from unsymmetrical 1,3-diketones is the potential formation of two regioisomers. nih.gov In the case of benzoylacetone (B1666692) and hydrazine, the reaction can theoretically yield both 5-methyl-3-phenylpyrazole and 3-methyl-5-phenylpyrazole. However, the reaction conditions, including solvent and pH, can be tuned to favor the desired 5-methyl-3-phenylpyrazole isomer.

Modern approaches often focus on improving the efficiency and selectivity of this classical transformation. This includes the use of microwave irradiation to accelerate reaction times and the development of one-pot, multi-component reactions where the 1,3-dicarbonyl precursor is generated in situ. nih.govmdpi.com For instance, some procedures synthesize the related 3-methyl-1-phenyl-5-pyrazolone by reacting ethyl acetoacetate (B1235776) with phenylhydrazine (B124118), often in acetic acid or by controlling the pH of the initial solution. mdpi.comgoogle.comnih.gov While this leads to a different core (a pyrazolone (B3327878) with the phenyl group on the nitrogen), the underlying principle of 1,3-dicarbonyl and hydrazine condensation remains the same.

Table 1: Representative Conditions for Knorr-Type Pyrazole Synthesis

Reactant 1 Reactant 2 Solvent Catalyst/Conditions Product Type Reference(s)
1,3-Diketone Hydrazine Ethanol (B145695) Acetic Acid (catalytic) Substituted Pyrazole jk-sci.com
Ethyl Acetoacetate Phenylhydrazine Glacial Acetic Acid Reflux (6h) 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one nih.gov
1,3-Diketones Semicarbazide HCl Water "On water" conditions N-unsubstituted Pyrazole rsc.org
Ethyl Acetoacetate Phenylhydrazine Methanol (B129727) HCl (to adjust pH to 5.0-6.5), Reflux 1-Phenyl-3-methyl-5-pyrazolone google.com

Regioselective Functionalization at the N1-Position for Hydroxymethyl Incorporation

Once the 5-methyl-3-phenylpyrazole core is synthesized, the final step is the introduction of a hydroxymethyl (-CH₂OH) group. This is typically achieved through an N-alkylation reaction with formaldehyde (B43269) (HCHO) or its synthetic equivalents. The primary challenge in this step is regioselectivity. The unsymmetrical pyrazole ring contains two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site.

For 3-substituted or 3,5-disubstituted pyrazoles, the substitution is directed by both electronic and steric factors. In the case of 5-methyl-3-phenylpyrazole, the bulky phenyl group at the C3 position sterically hinders the adjacent N2 atom. Consequently, electrophilic attack, such as alkylation, is regioselectively favored at the less hindered N1 position. This steric control is a key principle in achieving the desired isomer.

While direct hydroxymethylation with formaldehyde is a standard transformation, recent studies on the N1-selective methylation of pyrazoles highlight the strategies used to ensure regiocontrol. For example, the use of sterically bulky α-halomethylsilanes as alkylating agents has been shown to achieve excellent N1/N2 selectivity (from 92:8 to >99:1) for a range of pyrazoles. researcher.lifenih.gov Although a different functional group is being added, the underlying principle of using steric hindrance to direct substitution to the N1 position is directly applicable to the synthesis of (5-Methyl-3-phenylpyrazol-1-yl)methanol. The reaction between 5-methyl-3-phenylpyrazole and formaldehyde would thus be expected to yield the N1-hydroxymethylated product as the major isomer.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the reaction conditions for both the initial pyrazole ring formation and the final N-hydroxymethylation step to maximize yield and purity.

For the Knorr synthesis of the pyrazole core, key parameters include:

Temperature: Reactions can be run from room temperature to reflux, with higher temperatures generally leading to faster reaction rates. nih.gov

Solvent: Protic solvents like ethanol or acetic acid are commonly used. jk-sci.comnih.gov The choice of solvent can influence the regiochemical outcome. researchgate.net

Catalyst: A catalytic amount of acid is often employed to facilitate the condensation and dehydration steps. jk-sci.com

Reaction Time: This can range from a few hours to several days, depending on the reactivity of the substrates and the temperature. nih.govnih.gov

For the subsequent N-hydroxymethylation with formaldehyde, optimization would focus on reactant stoichiometry, temperature, and solvent to ensure complete conversion of the starting pyrazole while preventing side reactions, such as the formation of bis(pyrazol-1-yl)methane or other oligomeric products. A systematic approach, as demonstrated in various heterocyclic syntheses, would involve screening different solvents, bases (if needed to deprotonate the pyrazole N-H), temperatures, and reaction times to identify the ideal conditions for producing the target compound with high yield and selectivity. mdpi.comnih.gov

Table 2: General Parameters for Optimization of Pyrazole Synthesis

Parameter Variables Purpose Reference Example
Solvent Ethanol, Methanol, Dichloromethane, Toluene, DMF Influences solubility, reaction rate, and sometimes regioselectivity. nih.gov
Temperature Room Temperature to Reflux (e.g., 25°C to 110°C) Controls reaction kinetics; higher temperatures can overcome activation barriers but may lead to side products. nih.gov
Catalyst/Additive Acetic Acid, DBU, Lewis Acids Accelerates key steps like imine formation and dehydration. Base can be used to control cyclization pathways. jk-sci.comnih.gov
Reaction Time 0.5 hours to 24 hours Ensures reaction completion. Monitored by techniques like TLC or LC-MS. nih.gov
Reactant Ratio Stoichiometric or use of an excess of one reactant Can drive the reaction to completion and influence product distribution. mdpi.com

Novel Synthetic Routes, Sustainable Chemistry, and Catalytic Approaches for Methanol-Based Transformations

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods, particularly through catalysis. These novel routes offer alternatives to classical methods, often with milder conditions and higher atom economy.

A highly innovative and sustainable approach for hydroxymethylation involves the direct use of methanol as a C1 source. nih.gov Methanol is an inexpensive, readily available, and renewable feedstock. acs.org This transformation is a type of cross-dehydrogenative coupling (CDC), where a C-H bond on the heterocycle and a C-H bond in methanol are functionalized to form a new C-C bond, with water as the only theoretical byproduct. nih.govacs.org

Recent work has demonstrated the merging of electrochemistry and photocatalysis to achieve the hydroxymethylation of various azaarenes with methanol under very mild conditions. nih.gov This electrophotocatalytic method uses electricity as a "sacrificial oxidant," avoiding the need for stoichiometric chemical oxidants. nih.govacs.org However, challenges in these systems include potential overoxidation of the product to the corresponding aldehyde or carboxylic acid, and competing side reactions like methylation. nih.gov Developing catalysts that can selectively activate methane (B114726) or methanol for functionalization without overoxidation is a major goal in modern chemistry. acs.orgmdpi.com

Understanding the mechanism of methanol activation is crucial for designing better catalysts. In many transition metal-catalyzed reactions, two primary pathways for alcohol activation are considered: a metal-centered pathway and a metal-ligand cooperative pathway. nih.gov

For the direct use of methanol as a hydroxymethylating agent, the mechanism often involves a Hydrogen Atom Transfer (HAT) process. nih.govacs.org In photocatalytic systems, a photoexcited catalyst can abstract a hydrogen atom from methanol, generating a nucleophilic hydroxymethyl radical (•CH₂OH). This radical then adds to the protonated (and thus more electrophilic) azaarene ring. nih.gov Subsequent oxidation and deprotonation steps yield the final hydroxymethylated product and regenerate the catalyst. nih.gov

Another important concept is "borrowing hydrogen" catalysis . researchgate.net In this approach, a metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., methanol) to form a metal-hydride and an aldehyde (formaldehyde). The aldehyde then reacts with a nucleophile (like the pyrazole), and the metal-hydride subsequently returns the hydrogen to reduce the intermediate, regenerating the catalyst and forming the final product. researchgate.net Computational studies using methods like Density Functional Theory (DFT) are increasingly used to elucidate these complex reaction pathways and predict catalyst behavior. nih.govosti.govresearchgate.net

Elucidation of Advanced Molecular Structure and Conformation of 5 Methyl 3 Phenylpyrazol 1 Yl Methanol

Advanced Spectroscopic Characterization Techniques for Structural Insights

Spectroscopy is fundamental to the structural elucidation of (5-Methyl-3-phenylpyrazol-1-yl)methanol, with each technique offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms in this compound.

Solution-State NMR: In solution, ¹H and ¹³C NMR spectra provide primary evidence for the compound's structure. The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, the pyrazole (B372694) ring proton (H4), and the protons of the phenyl group. Two-dimensional (2D) NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for conformational analysis by revealing through-space proximities between atoms. For instance, a NOESY spectrum could show correlations between the N-methyl group protons and the phenyl ring protons, confirming their relative positions. nih.gov

Solid-State NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is particularly useful for studying the compound in its solid state. acs.org It can provide information on molecular packing and identify the presence of different conformers or polymorphs within the crystal lattice. researchgate.net For pyrazole derivatives, solid-state NMR is instrumental in cases where tautomerism is possible, helping to identify the dominant form in the crystal. acs.org While this compound is N-substituted and thus "fixed," solid-state NMR can still reveal subtle conformational differences compared to the solution state.

A summary of predicted NMR chemical shifts is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Data inferred from similar pyrazole structures. nih.govresearchgate.netchemicalbook.com

Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C3-Phenyl7.20-7.80 (m, 5H)125.0-138.0Complex multiplet for aromatic protons.
C4-H~6.90 (s, 1H)~106.0Singleton peak for the pyrazole ring proton.
C5-CH₃~2.30 (s, 3H)~15.0Singleton peak for the methyl group.
N1-CH₂OH~6.10 (s, 2H)~59.0Methylene protons adjacent to the pyrazole ring.
-OHVariableN/AShift is dependent on concentration and solvent.
C3N/A~150.0Quaternary carbon attached to the phenyl group.
C5N/A~143.0Quaternary carbon attached to the methyl group.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. Aromatic C-H stretching vibrations from the phenyl group typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net The C-O stretching of the primary alcohol would be found in the 1000-1260 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. It would be effective in identifying the pyrazole and phenyl ring breathing modes. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FTIR spectrum. nih.gov

Table 2: Key Vibrational Frequencies for this compound Data based on characteristic frequencies for pyrazoles and related functional groups. researchgate.netnih.govresearchgate.net

Frequency Range (cm⁻¹)AssignmentSpectroscopy
3200-3600O-H stretch (H-bonded)FTIR
3000-3100Aromatic C-H stretchFTIR, Raman
2850-3000Aliphatic C-H stretchFTIR, Raman
1580-1620C=C stretch (phenyl)FTIR, Raman
1450-1550C=N/C=C stretch (pyrazole ring)FTIR, Raman
1000-1260C-O stretch (primary alcohol)FTIR

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers clues to its structure. For this compound, under electron ionization (EI), the molecular ion peak (M⁺) would be observed.

The fragmentation pathways are critical for structural confirmation. Key expected fragmentations include:

Loss of the hydroxymethyl group: Cleavage of the N-CH₂OH bond would result in a stable pyrazole cation.

Alpha-cleavage: Loss of a hydrogen radical from the molecular ion.

Ring Fragmentation: The pyrazole ring can undergo rearrangement and cleavage, often involving the loss of N₂ or HCN, a characteristic fragmentation for nitrogen-containing heterocycles. researchgate.net

Phenyl Group Fragments: The presence of characteristic ions such as m/z 77 (phenyl cation) would confirm the phenyl substituent.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental formula and confirming the isotopic profile. nih.govkobv.de

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, revealing precise bond lengths, bond angles, and torsional angles. For a related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate, X-ray analysis showed a dihedral angle of 26.6° between the pyrazole and benzene (B151609) rings. nih.gov A similar non-planar conformation would be expected for this compound due to steric interactions between the rings.

Crucially, this technique elucidates the intermolecular forces that govern the crystal packing. The hydroxymethyl group is a prime candidate for forming hydrogen bonds. It is likely that the hydroxyl group acts as a hydrogen bond donor to the N2 atom of an adjacent pyrazole ring, potentially forming dimers or extended chains throughout the crystal lattice. nih.govresearchgate.net These hydrogen bonding networks are fundamental to the stability and physical properties of the solid material. nih.gov

Table 3: Representative Crystallographic Data for a Related Pyrazole Derivative Data from 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, illustrating typical parameters. researchgate.net

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)4.9336 (19)
b (Å)19.121 (7)
c (Å)9.568 (4)
β (°)92.136 (7)
Volume (ų)902.0 (6)
Z (molecules/unit cell)4

Conformational Analysis in Solution and Solid States using Experimental and Computational Methods

Solid State: In the solid state, the conformation is fixed by crystal packing forces. X-ray diffraction studies on similar molecules show that the phenyl and pyrazole rings are typically twisted with respect to each other, not coplanar, to minimize steric hindrance. researchgate.netresearchgate.net The conformation of the hydroxymethyl group would be oriented to optimize hydrogen bonding within the crystal. researchgate.net

Solution State: In solution, the molecule is more dynamic. NMR studies, particularly NOE experiments, can provide evidence for the time-averaged preferred conformation. nih.gov It is likely that there is a relatively low energy barrier to rotation around the C3-phenyl bond, leading to a flexible structure.

Computational Methods: Density Functional Theory (DFT) calculations are often used to complement experimental data. researchgate.net By calculating the potential energy surface as a function of key dihedral angles, researchers can identify low-energy conformers and estimate the energy barriers between them. Such studies on related pyrazoles have shown that conformations with intramolecular hydrogen bonding are often preferred in solution. researchgate.net

Tautomerism and Isomerism Considerations for Pyrazole Methanol (B129727) Derivatives

Isomerism: this compound has a constitutional isomer, (3-Methyl-5-phenylpyrazol-1-yl)methanol. These two regioisomers are formed because the initial reaction of phenylhydrazine (B124118) with a 1,3-diketone can proceed in two different ways. Distinguishing between these isomers is critical and is readily achieved by NMR spectroscopy. For example, in 2D NOESY spectra, the proximity of the N1-substituent (the CH₂OH group) to either the methyl group (C5) or the phenyl group (C3) would unambiguously identify the correct isomer. nih.gov

Tautomerism: Annular prototropic tautomerism is a hallmark of N-unsubstituted pyrazoles, where the N-H proton can reside on either of the two nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. beilstein-journals.orgnih.gov This equilibrium is influenced by substituent effects, solvent polarity, and temperature. nih.gov However, in this compound, the nitrogen at the 1-position is substituted with a hydroxymethyl group. This substitution "fixes" the pyrazole ring, meaning that annular tautomerism is not possible for this specific molecule. The discussion of tautomerism is crucial, however, for understanding the chemistry of the parent 1H-pyrazole precursors used in its synthesis. acs.orgresearchgate.net

Reactivity and Chemical Transformations of 5 Methyl 3 Phenylpyrazol 1 Yl Methanol

Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms.

The pyrazole ring is generally considered an electron-rich system, making it susceptible to electrophilic attack . In N-unsubstituted pyrazoles, the C4 position is the most nucleophilic and thus the primary site for electrophilic substitution reactions like halogenation, nitration, and sulfonation . This is because attack at C4 does not generate a highly unstable positively charged intermediate that would result from an attack at C3 or C5 . For N1-substituted pyrazoles, such as (5-Methyl-3-phenylpyrazol-1-yl)methanol, the N1 position is already occupied, which can influence the regioselectivity of electrophilic attack on the ring. Studies on other 1-substituted pyrazoles have shown that electrophilic substitution still preferentially occurs at the C4 position researchgate.net. For example, the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one results in chloroformylation at the C4 position mdpi.com.

Table 2: Electrophilic Substitution on the Pyrazole Ring

Pyrazole Derivative Reagent/Conditions Position of Substitution Product Reference
Pyrazole Halogenation, Nitration, Sulfonation C4 4-Substituted pyrazole
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Phosphorus oxychloride, Dimethylformamide (Vilsmeier-Haack) C4 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com

Metalation of the pyrazole ring followed by cross-coupling reactions is a powerful strategy for introducing further functional groups. While specific metalation and cross-coupling reactions for this compound were not found, related pyrazole derivatives have been successfully used in such transformations. For instance, Suzuki-Miyaura cross-coupling reactions have been employed with chloro-substituted pyrazoles to synthesize more complex derivatives mdpi.com. The N1-position of a pyrazole ring can be deprotonated by a strong base to form a pyrazole anion, which is highly reactive towards electrophiles . Although the N1 position in the title compound is already substituted, metalation at one of the carbon atoms of the pyrazole ring, potentially at the C4 position, could be envisioned, followed by reaction with various electrophiles or cross-coupling partners.

Derivatization for Library Synthesis and Scaffold Exploration

The structural features of this compound make it an excellent starting point for generating diverse chemical libraries for drug discovery and materials science. The N-hydroxymethyl group serves as a versatile synthetic handle for introducing a wide array of functional groups and for building more complex molecular architectures.

A primary strategy for derivatization involves the oxidation of the hydroxymethyl group to the corresponding aldehyde. This aldehyde is a crucial intermediate for numerous subsequent reactions. For example, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds, such as other pyrazolones or thiazolidinediones, to generate extended conjugated systems. researchgate.net The resulting products are often investigated for their optical or biological properties. Furthermore, these pyrazole-4-carbaldehydes are valuable substrates in multicomponent reactions, enabling the rapid assembly of complex heterocyclic systems from simple building blocks. mdpi.com

Esterification and etherification of the hydroxymethyl group provide another straightforward avenue for library synthesis. Reaction with a diverse set of carboxylic acids, acid chlorides, or alkyl halides can produce extensive libraries of esters and ethers, respectively. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

The pyrazole scaffold itself can be further explored. While the C4 position is the most common site for substitution, modifications to the phenyl ring at the C3 position can also be envisioned, typically by starting with an appropriately substituted phenylhydrazine (B124118) during the initial synthesis of the pyrazole core. orientjchem.org This allows for the exploration of the structure-activity relationship associated with substituents on the phenyl group. The combination of modifications at the N1-hydroxymethyl group, the C4 position, and the C3-phenyl ring allows for a multi-dimensional exploration of the chemical space around this privileged scaffold.

Table 1: Representative Derivatization Reactions for Pyrazole Scaffolds

Starting Material Moiety Reagent(s) Transformation Type Product Moiety Reference
N-Hydroxymethyl MnO₂, PCC, etc. Oxidation N-Carbaldehyde nih.gov
N-Hydroxymethyl R-COOH, DCC Esterification N-CH₂OC(O)R Inferred
Pyrazole C4-H POCl₃, DMF Vilsmeier-Haack Pyrazole C4-CHO researchgate.netarkat-usa.org
Pyrazole C4-Carbaldehyde Malononitrile, base Knoevenagel Condensation Pyrazole C4-CH=C(CN)₂ researchgate.net

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of the key reactions involving this compound and its precursors is crucial for controlling reaction outcomes and designing rational synthetic routes.

One of the most significant transformations in the synthesis of functionalized pyrazoles is the Vilsmeier-Haack reaction , used to introduce a formyl group at the C4 position of a pyrazolone (B3327878) precursor. The mechanism proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed from the reaction of a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This electrophilic species then attacks the electron-rich C4 position of the pyrazolone tautomer in a classic electrophilic aromatic substitution. oszk.hu The resulting intermediate is an iminium ion, which is stable until it is hydrolyzed during aqueous workup to yield the final 4-formyl pyrazole. nih.govwikipedia.org

The formation of the this compound itself involves the N-hydroxymethylation of 3-methyl-5-phenyl-1H-pyrazole. This reaction typically proceeds via a nucleophilic attack of the pyrazole's N1 nitrogen atom on the electrophilic carbonyl carbon of formaldehyde (B43269) or a formaldehyde equivalent like paraformaldehyde. The reaction is often catalyzed by acid or base. In the absence of a catalyst, the lone pair on the pyrazole nitrogen initiates the reaction, leading to a zwitterionic intermediate that subsequently undergoes proton transfer to yield the final N-hydroxymethyl product.

The oxidation of the N-hydroxymethyl group can proceed through various mechanisms depending on the oxidant employed. With chromium-based reagents like Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), the reaction likely involves the formation of a chromate (B82759) ester or coordination to the manganese surface, respectively, followed by the rate-determining cleavage of the α-C-H bond to eliminate the reduced metal species and form the aldehyde. Further oxidation to the carboxylic acid typically requires stronger oxidizing agents and the presence of water to form a hydrate (B1144303) intermediate, which is then further oxidized.

Table 2: Key Mechanistic Steps in Pyrazole Transformations

Transformation Key Step Description Reference
Vilsmeier-Haack Formation of Vilsmeier Reagent Reaction of DMF with POCl₃ to form an electrophilic chloroiminium ion. organic-chemistry.orgwikipedia.org
Vilsmeier-Haack Electrophilic Substitution Attack of the electron-rich pyrazole C4-position on the Vilsmeier reagent. oszk.hu
Vilsmeier-Haack Hydrolysis Aqueous workup hydrolyzes the intermediate iminium salt to the final aldehyde. wikipedia.org
N-Hydroxymethylation Nucleophilic Attack The pyrazole N1-nitrogen attacks the carbonyl carbon of formaldehyde.

Computational and Theoretical Studies on 5 Methyl 3 Phenylpyrazol 1 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of (5-Methyl-3-phenylpyrazol-1-yl)methanol. These calculations provide information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For pyrazole (B372694) derivatives, the HOMO is typically localized on the pyrazole ring and the phenyl substituent, while the LUMO is often distributed over the pyrazole ring.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Calculated Reactivity Descriptors for a Pyrazole Derivative

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
Energy Gap (ΔE) 5.3
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65
Global Softness (S) 0.19

Note: These are representative values for a similar pyrazole derivative and may vary for this compound.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group, indicating these are sites prone to electrophilic attack.

Conformational Landscape and Energy Minimization Studies

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms, resulting from rotation around single bonds. The primary flexible bonds in this molecule are the C-N bond connecting the phenyl ring to the pyrazole ring and the C-C and C-O bonds of the methanol substituent.

Energy minimization studies are performed to identify the most stable conformation (the global minimum) and other low-energy conformers. These studies typically involve systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results of such an analysis would reveal the preferred orientation of the phenyl ring relative to the pyrazole ring and the positioning of the hydroxymethyl group. This information is crucial for understanding how the molecule interacts with biological targets.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, has proven to be reliable for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. Comparing the predicted spectrum with the experimental one can confirm the molecular structure. Discrepancies between the calculated and experimental shifts can often be explained by considering solvent effects. unn.edu.ng

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Theoretical calculations can predict the frequencies and intensities of these vibrations. This information aids in the assignment of the absorption bands observed in the experimental IR spectrum of this compound, linking specific peaks to the stretching and bending of particular chemical bonds.

Molecular Dynamics Simulations in Various Solvation Environments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. For this compound, MD simulations can be performed in different solvents (e.g., water, ethanol) to understand how the solvent molecules interact with the solute and affect its conformation and dynamics. researchgate.net

These simulations can reveal the formation and lifetime of hydrogen bonds between the methanol group and solvent molecules, as well as the solvation shell structure around the molecule. This is particularly important for understanding the solubility and transport properties of the compound, which are critical for its potential applications.

In Silico Molecular Docking for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugr.es In the context of drug discovery, molecular docking is used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. ugr.es

The process involves placing the molecule in the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For pyrazole derivatives, molecular docking studies have been used to explore their potential as inhibitors of various enzymes. nih.govnih.gov For this compound, docking studies could be employed to screen for potential biological targets and to guide the design of more potent analogs. The binding energy, a key output of docking simulations, provides an estimate of the binding affinity.

Table 2: Representative Molecular Docking Results for a Pyrazole Derivative with a Protein Target

Parameter Value
Binding Energy (kcal/mol) -8.5
Number of Hydrogen Bonds 3
Interacting Residues TYR234, LYS89, ASP145

Note: These are hypothetical values to illustrate the type of data obtained from a molecular docking study.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This provides a detailed understanding of how a reaction proceeds and what factors influence its rate and outcome.

For this compound, computational methods could be used to study various reactions, such as its synthesis or its metabolism. For example, the mechanism of the cyclization reaction to form the pyrazole ring could be investigated, or the metabolic pathways involving oxidation of the methanol group could be explored. This knowledge can be used to optimize reaction conditions or to predict the metabolic fate of the compound.

Coordination Chemistry and Advanced Material Science Applications of 5 Methyl 3 Phenylpyrazol 1 Yl Methanol Derivatives

(5-Methyl-3-phenylpyrazol-1-yl)methanol as a Ligand Precursor for Metal Complexation

This compound is a valuable precursor for designing versatile ligands. The molecule itself can act as a neutral monodentate ligand, coordinating to a metal center primarily through the sp2-hybridized nitrogen atom (N2) of the pyrazole (B372694) ring. mdpi.com The methanol (B129727) group (-CH2OH) introduces the possibility of further coordination through the hydroxyl oxygen, allowing for bidentate (N,O) chelation, which can enhance the stability of the resulting metal complex.

Furthermore, the hydroxyl group serves as a reactive handle for ligand elaboration. For instance, condensation reactions between (pyrazol-1-yl)methanol derivatives and primary amines can yield more complex, multidentate ligands. bohrium.com These reactions create Schiff base ligands incorporating the pyrazole moiety, which can offer multiple donor atoms (e.g., N,N,N or N,N,O) for coordinating to metal ions. This synthetic flexibility allows for the creation of a wide array of ligands with finely tuned coordination environments, which is crucial for controlling the properties and reactivity of the final metal complexes. Pyrazole and its derivatives are well-established as excellent chelating agents for transition metals. researchgate.net

The coordination versatility of pyrazole-derived ligands is a key reason for their widespread use. They can coordinate as neutral monodentate compounds or as mono-anionic species after deprotonation, leading to a rich structural chemistry. researchgate.net

Synthesis and Characterization of Metal Complexes with Pyrazole Methanol Ligands

The synthesis of metal complexes using pyrazole methanol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common metal precursors include chlorides, nitrates, acetates, and perchlorates of transition metals such as copper(II), zinc(II), nickel(II), cobalt(II), and cadmium(II). mdpi.comnih.gov The reactions are often carried out in solvents like methanol or ethanol (B145695), where the ligand and metal salt are soluble. The resulting complexes may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent, sometimes yielding single crystals suitable for X-ray diffraction analysis. nih.gov

A comprehensive characterization of these complexes is essential to elucidate their structure and properties. The following techniques are routinely employed:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex. It provides detailed information on the metal's coordination geometry, bond lengths, bond angles, and the ligand's coordination mode (e.g., monodentate or bidentate). mdpi.com

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the pyrazole ring and the C-O bond of the methanol group upon complexation are indicative of coordination. Shifts in the N-H bands (for N-unsubstituted pyrazoles) or the appearance of new bands corresponding to metal-ligand vibrations (M-N, M-O) in the far-IR region provide further evidence of complex formation. mdpi.com

NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. Coordination-induced shifts in the signals of the pyrazole and methanol protons and carbons can confirm the ligand's binding to the metal center. researchgate.net

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, including ligand-centered (π-π*), metal-centered (d-d), and charge-transfer (LMCT or MLCT) transitions.

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. researchgate.netnih.gov

Conductivity Measurements: Molar conductance measurements in solvents like DMF or DMSO help determine whether a complex is an electrolyte or non-electrolyte, providing insight into whether anions are coordinated to the metal or act as counter-ions. mdpi.com

Catalytic Applications of Metal-Complexes Incorporating the Pyrazole Methanol Moiety

Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations. researchgate.net The specific catalytic activity is highly dependent on the choice of both the metal center and the ligand's structure, which dictates the coordination environment and electronic properties of the active site.

A notable example involves the use of copper(II) complexes derived from ligands synthesized via the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol (a close analog of the title compound) and primary amines. These complexes have demonstrated excellent catalytic activity in the oxidation of catechol to ortho-quinone, mimicking the function of the catecholase enzyme. bohrium.com The efficiency of these catalysts is influenced by factors such as the solvent, the counter-anion of the copper salt, and the ligand-to-metal ratio, highlighting the tunability of the system. bohrium.com

The table below summarizes the catalytic performance of a copper(II) complex in this reaction.

ParameterValueReference
Reaction Catechol Oxidation bohrium.com
Catalyst Copper(II) complex with a pyrazole-based ligand bohrium.com
Product o-Quinone bohrium.com
Observation Excellent catalytic activities were obtained. bohrium.com
Insight Copper(II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin). bohrium.com

Beyond oxidation reactions, the broader family of protic pyrazole complexes has been applied to other catalytic processes, including transfer hydrogenation of ketones and hydroamination of alkenes. nih.gov The ability of the pyrazole ligand to participate in metal-ligand bifunctional catalysis, where the pyrazole N-H group can act as a proton shuttle or hydrogen bond donor, is a key feature in many of these systems. nih.gov

Exploiting Pyrazole Derivatives in Functional Materials (e.g., Supramolecular Assemblies, Fluorescent Probes)

The structural features of pyrazole derivatives make them excellent building blocks for the construction of functional materials through self-assembly processes. The planar pyrazole ring can engage in π–π stacking interactions, while the presence of hydrogen bond donors (like the N-H in unsubstituted pyrazoles or the O-H in the methanol group) and acceptors (the pyridine-like N2 atom) facilitates the formation of ordered supramolecular architectures. nih.govnih.gov

Supramolecular Assemblies: Research has shown that pyrazole-modified monomers can undergo self-assembly driven by π–π interactions to form supramolecular aggregates. nih.gov These aggregates can then be polymerized to create materials with controlled morphologies, such as anisotropic microgels. nih.gov In the solid state, pyrazole-containing coordination compounds often exhibit extensive networks of non-covalent interactions, including hydrogen bonding and C-H···π interactions, which direct the crystal packing into 1D chains, 2D layers, or 3D frameworks. nih.gov The hydroxyl group of this compound provides an additional site for hydrogen bonding, further enhancing its potential in designing complex supramolecular structures.

Fluorescent Probes: The development of fluorescent materials is another significant application. The emission properties of pyrazole-based ligands and their metal complexes can be sensitive to their environment, making them candidates for use as fluorescent sensors or probes. Coordination to metal ions, particularly d10 metals like Zn(II), often enhances the luminescence of the ligand. This fluorescence can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism.

Photophysical Properties of Coordination Compounds and their Derivatives

The photophysical properties of coordination compounds are of great interest for applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs). Pyrazole-based ligands can be incorporated into luminescent metal complexes to tune their emission characteristics. nih.gov

Coordination compounds of π-extended pyrazole ligands with Zn(II) have been shown to exhibit fluorescence with clear vibrational progressions in both solution and solid states. rsc.org Similarly, zinc complexes of 3-methyl-4-formylpyrazol-5-one aroylhydrazones display strong blue luminescence in the solid state at room temperature, with high emission quantum yields. researchgate.net The emission in these d10 metal complexes typically originates from ligand-centered (π-π*) transitions.

The incorporation of pyrazole ligands onto heavy transition metals with d6 (e.g., Re(I), Ru(II), Ir(III)) or d8 (e.g., Pt(II)) electronic configurations can lead to phosphorescence, often from metal-to-ligand charge transfer (MLCT) excited states. nih.gov The strong ligand field of the pyrazole moiety and the ability to introduce various substituents allow for the fine-tuning of the energy of these excited states, which in turn controls the emission color and efficiency of the complex. nih.gov

The table below presents photophysical data for representative luminescent zinc(II) complexes with pyrazole-type ligands.

Complex TypeExcitation (nm)Emission (nm)Quantum Yield (%)ColorReference
Zn(II) with naphtho-fused pyrazole~350~380-420Not specifiedBlue rsc.org
Zn(II) with pyrazolone (B3327878) aroylhydrazoneNot specified~440-48010 - 64Blue researchgate.net

These findings underscore the potential of using ligands derived from this compound to create new coordination compounds with tailored photophysical properties for advanced material applications.

Molecular Recognition and Mechanistic Probes of Biological Systems in Vitro and in Silico Investigations

Rationale for Design and Synthesis of Analogs for Biological Interaction Studies

The design and synthesis of analogs of pyrazole (B372694) derivatives are often driven by the need to explore and refine their interactions with biological targets. nih.govnih.gov For pyrazole-based compounds, the rationale for creating analogs is rooted in the desire to systematically probe the structure-activity relationships (SAR) that govern their biological effects. nih.gov Modifications to the core pyrazole structure, such as the introduction of different substituents at various positions, can significantly alter the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The synthesis of a series of pyrazole derivatives allows for the characterization of receptor binding sites and can lead to the development of more potent and selective ligands. nih.gov For instance, in the context of cannabinoid receptor antagonists, a series of pyrazole derivatives were designed to serve as pharmacological probes. nih.gov The synthesis of such analogs is a well-established process, making the exploration of SAR straightforward. nih.gov The goal of these synthetic efforts is often to modulate the inhibitory activity and selectivity of the compounds against specific biological targets, such as enzymes. nih.gov Hybridization of the pyrazole scaffold with other bioactive pharmacophores is another strategy to develop novel compounds with enhanced therapeutic potential. nih.gov

Enzymatic Assay Development and Kinetic Analysis of Inhibition (Cell-Free Systems)

To evaluate the biological activity of pyrazole derivatives like (5-Methyl-3-phenylpyrazol-1-yl)methanol, the development of enzymatic assays is crucial. These cell-free systems allow for the direct assessment of a compound's inhibitory effect on a specific enzyme. The pyrazole motif is a core structure in many biologically active compounds, including those with enzyme inhibitory activities. researchgate.net

For example, pyrazole derivatives have been investigated as inhibitors of β-Ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the bacterial fatty acid synthase (FAS) pathway. researchgate.net Enzymatic assays are employed to screen for and characterize the inhibitory potential of these compounds. researchgate.net The data obtained from these assays, typically in the form of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), are fundamental for understanding the potency of the inhibitors.

Biophysical Characterization of Protein-Compound Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Understanding the direct physical interaction between a compound and its protein target is essential for elucidating its mechanism of action. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for characterizing these interactions in vitro. These methods provide quantitative data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

While specific ITC or SPR data for this compound were not found, the principles of these techniques are broadly applicable. ITC measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.com This thermodynamic profile provides deep insights into the forces driving the binding event. mdpi.com

SPR, on the other hand, is a label-free optical sensing technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. These techniques are invaluable for validating direct protein-protein or protein-ligand interactions. springernature.com

Exploration of Molecular Targets and Pathways using In Silico Methods and Biochemical Assays

In silico methods, such as molecular docking, play a significant role in predicting the potential molecular targets of a compound and understanding its binding mode at the atomic level. jbcpm.com These computational approaches are often used in conjunction with biochemical assays to validate the predicted interactions. For pyrazole derivatives, molecular docking studies have been used to identify potential protein targets, such as dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT).

The process typically involves preparing the three-dimensional structure of the target protein and the ligand. jbcpm.com Docking simulations then predict the preferred binding orientation of the ligand within the active site of the protein, along with a scoring function to estimate the binding affinity. jbcpm.com These in silico predictions can then guide the design of biochemical assays to confirm the inhibitory activity of the compound against the identified target.

For instance, molecular docking has been used to study the interaction of pyrazole derivatives with the androgen receptor (AR), a key target in prostate cancer. nih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. jbcpm.com

Structure-Activity Relationship (SAR) Exploration at the Molecular Level for Pyrazole Derivatives

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, SAR studies have been conducted to identify the key structural features required for potent and selective activity against various biological targets. nih.gov

These studies involve synthesizing a series of analogs with systematic modifications to the pyrazole core and evaluating their biological activity. For example, in the case of cannabinoid receptor antagonists, SAR studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were important for potent and selective activity. nih.gov

Similarly, for inhibitors of meprin α and β, modifications at positions 3 and 5 of the pyrazole ring were evaluated to modulate inhibitory activity and selectivity. nih.gov The introduction of different functional groups can influence the compound's interaction with the target protein's binding pocket. nih.gov These studies are essential for optimizing lead compounds and designing new molecules with improved therapeutic profiles.

Compound/DerivativeModificationEffect on ActivityTarget
Pyrazole Derivativep-iodophenyl at C5, piperidinyl carboxamide at C3, 2,4-dichlorophenyl at N1Increased potencyCannabinoid CB1 Receptor
3,5-diphenylpyrazoleIntroduction of methyl or benzyl groupDecrease in inhibitory activityMeprin α
3,5-diphenylpyrazoleIntroduction of a cyclopentyl moietySimilar activity to parent compoundMeprin α

Use of this compound as a Chemical Probe for Biological Pathway Elucidation (In Vitro Studies)

A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a signaling pathway. Pyrazole derivatives, due to their diverse biological activities, have the potential to be used as chemical probes. nih.gov this compound, with its defined chemical structure, can serve as a tool to investigate specific biological pathways in vitro.

The utility of a compound as a chemical probe depends on its potency, selectivity, and well-characterized mechanism of action. While specific studies detailing the use of this compound as a chemical probe are not extensively documented in the provided search results, the general principle involves using the compound to inhibit a specific target and observing the downstream effects on a biological pathway.

For example, if this compound were found to be a potent and selective inhibitor of a particular kinase, it could be used in cell-based assays to elucidate the role of that kinase in a specific signaling cascade. By observing the cellular response to treatment with the compound, researchers can gain insights into the function of the target protein and its role in health and disease.

Q & A

Q. What are the standard synthetic routes for (5-methyl-3-phenylpyrazol-1-yl)methanol, and how can purity be optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example:

Step 1 : Reacting 3-phenyl-5-methylpyrazole with formaldehyde under basic conditions to introduce the hydroxymethyl group.

Step 2 : Purification via recrystallization (e.g., ethanol/water mixtures) to achieve >97% purity .
Key parameters :

  • Temperature : 60–80°C (prevents side reactions).
  • pH : Neutral to slightly basic (avoids decomposition of the hydroxymethyl group).
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity at the pyrazole ring and FT-IR to verify the –OH stretch (~3200 cm⁻¹) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Apply full-matrix least-squares refinement in SHELXL to model atomic positions and thermal parameters.
Example metrics :

  • R-factor: <0.05 for high-quality data.
  • Space group: Often monoclinic (e.g., P12₁/c¹) for related pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR/IR data may arise from tautomerism or solvent effects. Approach :

DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict NMR shifts and compare with experimental data .

Solvent modeling : Include polarizable continuum models (PCM) for solvents like CDCl₃ or DMSO-d₆.
Example : A 0.3 ppm deviation in ¹H NMR may indicate dynamic proton exchange, resolved via variable-temperature NMR .

Q. What strategies are effective for analyzing pharmacological activity while minimizing cytotoxicity?

In vitro assays :

  • Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values).
  • Anticancer : Use MTT assays on HeLa or MCF-7 cell lines (dose range: 1–100 µM).

SAR studies : Modify the hydroxymethyl group to esters or ethers to enhance membrane permeability .
Critical step : Validate selectivity using primary human hepatocytes to rule off-target effects .

Q. How do reaction conditions influence regioselectivity in derivatizing the hydroxymethyl group?

The –CH₂OH moiety undergoes esterification, etherification, or oxidation. Key factors :

Reaction Type Conditions Regioselectivity
EsterificationAcCl, pyridine, 0°CPreferential O-acylation (>90% yield)
OxidationCrO₃/H₂SO₄, acetoneForms ketone (monitor via TLC; Rf = 0.5 in EtOAc/hexane)
Note : Steric hindrance from the 3-phenyl group directs reactivity to the hydroxymethyl position .

Q. What crystallographic challenges arise when refining structures of metal complexes with this ligand?

When coordinating to metals (e.g., Pd(II)), challenges include:

Disorder modeling : Use SHELXL ’s PART instruction to model ligand flexibility (e.g., dichloro-Pd complexes ).

Twinned data : Apply twin-law matrices (e.g., BASF parameter in SHELXL ) for non-merohedral twinning .
Example : For [PdCl₂(L)₂], refine anisotropic displacement parameters for Pd and Cl atoms (R₁ = 0.029) .

Q. How can chromatographic methods be optimized for separating stereoisomers of derivatives?

Use Computer-Assisted Method Development :

HPLC : Screen C18 columns with gradients of methanol (20–80%) and 0.1% TFA in water.

Modeling : Employ DryLab® to predict resolution (Rs >1.5) as a function of pH and organic modifier .

Example : A 40:60 methanol/water ratio resolves diastereomers (α = 1.2) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

Meta-analysis : Compare IC₅₀ values normalized to assay conditions (e.g., cell line, incubation time).

Structural validation : Re-examine compound purity via LC-MS (e.g., [M+H]⁺ = 189.1 for this compound ).
Case study : A reported IC₅₀ discrepancy (10 vs. 50 µM) was traced to residual DMSO in stock solutions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.